3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol

Description

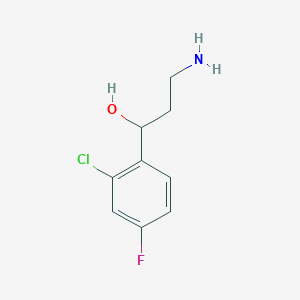

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol is a secondary alcohol and primary amine derivative featuring a chloro-fluorophenyl substituent. The compound’s structure comprises a propan-1-ol backbone with an amino group at the C3 position and a 2-chloro-4-fluorophenyl group at the C1 position. This substitution pattern introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

3-amino-1-(2-chloro-4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

KAOOWYDXAAFDBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Formation of 3-amino-1-(2-chloro-4-fluorophenyl)propan-2-one.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and crystallographic

Key Observations :

- Substituent Position : The 2-chloro-4-fluoro substitution in the target compound creates a sterically hindered environment compared to analogs with para-substituents (e.g., 4-fluorophenyl in ). This may reduce rotational freedom and influence binding interactions in biological systems.

- Functional Groups : Replacement of the hydroxyl group with a ketone (as in ) eliminates hydrogen-bonding capacity, altering solubility and reactivity.

Physicochemical Properties

- Boiling Points : While direct data are unavailable, branching and halogenation trends from suggest that increased molecular weight and halogen presence (Cl, F) elevate boiling points relative to simpler alcohols like propan-1-ol .

Biological Activity

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C10H12ClFNO

- Molecular Weight : Approximately 203.64 g/mol

- Functional Groups : Contains an amino group, hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms.

The presence of halogen substituents on the phenyl ring enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogenated phenyl ring improves membrane permeability. Preliminary studies suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

In Vitro Studies

Recent research has highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has shown promise in inhibiting tyrosinase activity, a target for skin disorders and pigmentation issues. The compound's inhibitory effects were compared with known inhibitors like kojic acid, demonstrating significant potency with IC50 values ranging from 2.96 to 10.65 μM across various derivatives .

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| This compound | 2.96 - 10.65 | Tyrosinase inhibition |

| Kojic Acid | Reference | Standard inhibitor |

Case Studies

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Continuous flow chemistry techniques are often employed to enhance yield and efficiency during production . The general synthetic route can be summarized as follows:

- Starting Materials : Begin with appropriate halogenated phenyl compounds.

- Amination Reaction : Introduce the amino group through nucleophilic substitution or reductive amination.

- Hydroxylation : Incorporate the hydroxyl group via selective reduction methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.